

Brensocatib Shows Promise in Slowing Lung Function Decline Across Diverse Patient Subgroups

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Compound of Interest		
Compound Name:	Brensocatib	
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New analyses from the pivotal WILLOW and ASPEN clinical trials demonstrate that **brensocatib**, an investigational oral inhibitor of dipeptidyl peptidase 1 (DPP1), consistently slowed the rate of lung function decline in patients with non-cystic fibrosis bronchiectasis (NCFBE) compared to placebo. The beneficial effect on forced expiratory volume in one second (FEV1) was observed across various patient subgroups, suggesting a broad applicability for this novel anti-inflammatory agent.

Brensocatib's mechanism of action targets the underlying neutrophilic inflammation that drives disease progression in bronchiectasis. By inhibiting DPP1, **brensocatib** prevents the activation of neutrophil serine proteases, which are responsible for tissue damage and inflammation in the airways. This targeted approach appears to translate into clinically meaningful benefits for a wide range of patients.

Efficacy Data from Clinical Trials

Post-hoc analyses of the Phase II WILLOW trial and subgroup analyses from the Phase III ASPEN trial provide a detailed look at **brensocatib**'s effect on lung function in specific patient populations.

WILLOW Trial: Subgroup Analysis of FEV1 Decline







The 24-week WILLOW trial provided key insights into the efficacy of **brensocatib** in subgroups defined by disease severity, exacerbation history, and inflammatory markers. A post-hoc analysis pooling the 10 mg and 25 mg **brensocatib** arms showed a consistent numerical reduction in FEV1 decline compared to placebo across all analyzed subgroups.



Subgroup	Treatment Arm	N	Change in FEV1 from Baseline (mL)
Bronchiectasis Severity Index (BSI) ≤ 4 (Mild)	Placebo	14	-136.3
Brensocatib	32	-37.4	
BSI 5-8 (Moderate)	Placebo	30	-31.4
Brensocatib	50	3.8	
BSI ≥ 9 (Severe)	Placebo	30	-25.3
Brensocatib	75	-17.1	
2 Prior Exacerbations	Placebo	53	-71.1
Brensocatib	103	-24.4	
≥3 Prior Exacerbations	Placebo	21	8.4
Brensocatib	54	2.1	
Blood Eosinophils <300 cells/μL	Placebo	56	-60.9
Brensocatib	134	-14.6	
Blood Eosinophils ≥300 cells/μL	Placebo	18	-16.2
Brensocatib	23	2.5	
No Long-term Macrolide Use	Placebo	55	-62.3
Brensocatib	108	-24.3	
Long-term Macrolide Use	Placebo	19	-31.5
Brensocatib	49	-6.8	



P. aeruginosa Negative	Placebo	49	-69.2
Brensocatib	105	-22.5	
P. aeruginosa Positive	Placebo	25	-28.4
Brensocatib	52	-11.9	

ASPEN Trial: Consistent Reduction in FEV1 Decline

The 52-week Phase III ASPEN trial confirmed the findings of the WILLOW trial in a larger patient population. While specific quantitative data for all subgroups are not yet fully published, analyses presented at the CHEST 2024 conference indicated that the 25 mg dose of **brensocatib** was associated with a reduced decline in post-bronchodilator FEV1 at 52 weeks compared to placebo across all prespecified subgroups.[1][2] These subgroups included patients categorized by age, gender, race, ethnicity, number of prior exacerbations, macrolide use, Pseudomonas aeruginosa colonization status, Bronchiectasis Severity Index score, and blood eosinophil count.[2]

In the overall ASPEN trial population, patients receiving placebo experienced an average decline of 62 mL in FEV1 over 52 weeks.[2] In contrast, patients treated with 25 mg of **brensocatib** showed a significantly smaller decline of 24 mL.[2]

Experimental Protocols WILLOW Trial Methodology

The WILLOW trial was a Phase II, randomized, double-blind, placebo-controlled study conducted at 116 sites in 14 countries.[3] A total of 256 adults with NCFBE and at least two exacerbations in the previous year were randomized in a 1:1:1 ratio to receive **brensocatib** 10 mg, **brensocatib** 25 mg, or placebo once daily for 24 weeks.[3] The primary endpoint was the time to the first pulmonary exacerbation. Lung function, as measured by FEV1, was a secondary endpoint.

ASPEN Trial Methodology



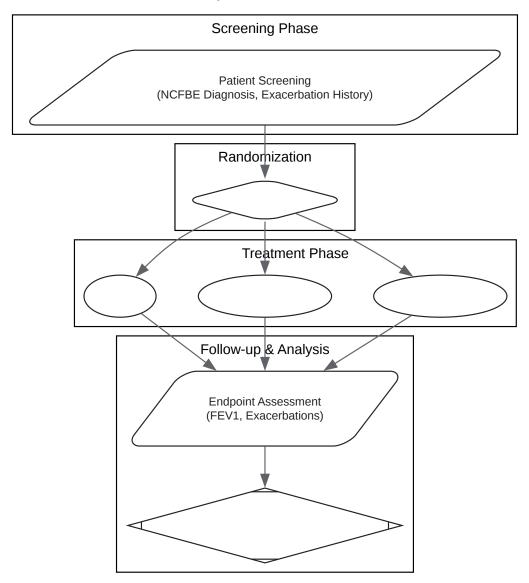
The ASPEN trial was a global Phase III, randomized, double-blind, placebo-controlled study involving 1,721 patients (1,680 adults and 41 adolescents) with NCFBE and a history of exacerbations in the previous year.[4] Adult participants were randomized 1:1:1 to receive once-daily **brensocatib** 10 mg, 25 mg, or placebo for 52 weeks.[4] The primary endpoint was the annualized rate of pulmonary exacerbations. The change in post-bronchodilator FEV1 from baseline to week 52 was a key secondary endpoint.[4]

Visualizing the Mechanism and Trial Design

To better understand the underlying biology and the structure of the clinical trials, the following diagrams illustrate the proposed mechanism of action of **brensocatib** and the workflow of the clinical trials.



Patient Journey in Brensocatib Clinical Trials

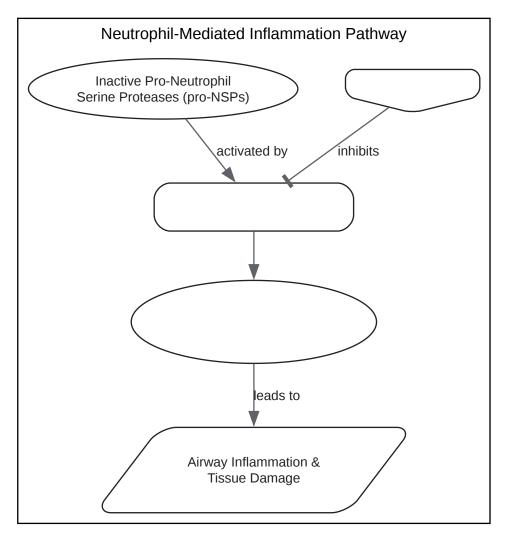


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Caption: Clinical trial workflow for **Brensocatib** studies.



Brensocatib's Mechanism of Action



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Caption: Signaling pathway of **Brensocatib**'s inhibitory action.

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